N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for structurally related indole derivatives provide insights into expected spectral features:
- Indole protons : Aromatic protons resonate between δ 6.5–8.3 ppm, with the N–H proton of the indole ring appearing as a broad singlet near δ 8.7 ppm.
- Ethyl spacer : Methylene protons adjacent to the amide group (N–CH₂–CH₂–indole) exhibit signals at δ 3.2–3.5 ppm (triplet) and δ 2.8–3.0 ppm (triplet).
- Methoxy group : The –OCH₃ proton appears as a singlet near δ 3.3 ppm.
13C NMR data highlight key functional groups:
Infrared (IR) Spectroscopy
IR spectra of similar compounds reveal:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) of the compound would likely show:
- Molecular ion peak : m/z 232.28 ([M+H]⁺).
- Fragmentation patterns : Loss of the methoxy group (–31 Da) or cleavage of the ethyl spacer.
X-ray Crystallographic Analysis (if available)
No X-ray crystallographic data for this compound have been reported. However, studies on structurally analogous Arp2/3 inhibitors (e.g., CK-666) reveal planar indole systems and amide groups adopting anti-periplanar conformations to minimize steric strain. Computational predictions suggest similar packing arrangements dominated by hydrogen bonding between amide groups and π-π stacking of indole rings.
Computational Chemistry Modeling (DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) studies on related indole-acetamide derivatives provide insights into electronic properties:
- HOMO-LUMO gap : ~4.5–5.0 eV, indicating moderate reactivity.
- Electrostatic potential maps : High electron density at the indole’s C3 position and amide oxygen, suggesting nucleophilic and hydrogen-bonding sites.
Molecular docking simulations predict interactions with biological targets such as the Arp2/3 complex:
- The indole moiety occupies hydrophobic pockets, while the methoxyacetamide group forms hydrogen bonds with conserved residues (e.g., Arg206, Asp288).
- Binding affinity : Estimated ΔG values range from −8.5 to −10.2 kcal/mol, comparable to known inhibitors like CK-666.
Table 1 : Key Computational Parameters
| Parameter | Value | Source |
|---|---|---|
| HOMO (eV) | −6.2 | |
| LUMO (eV) | −1.7 | |
| Dipole Moment (Debye) | 3.8 | |
| LogP | 1.9 |
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUPERDFXYTEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Tryptamine
The most straightforward route involves the acylation of 2-(1H-indol-3-yl)ethanamine (tryptamine) with methoxyacetic acid derivatives. Tryptamine serves as the primary building block due to its commercially available nature and structural compatibility.
Procedure :
- Reagent Activation : Methoxyacetic acid is activated using thionyl chloride (SOCl₂) to form methoxyacetyl chloride. This step is conducted under anhydrous conditions in dichloromethane at 0–5°C.
- Acylation Reaction : Tryptamine is dissolved in dichloromethane with triethylamine as a base. Methoxyacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 4–6 hours.
- Workup : The reaction is quenched with water, and the organic layer is extracted, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.
Yield : 68–76%.
Advantages : High atom economy and minimal side products.
Challenges : Requires handling of corrosive acyl chlorides.
Carbodiimide-Mediated Coupling
For milder conditions, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed to couple methoxyacetic acid and tryptamine.
Procedure :
- Reagent Preparation : Methoxyacetic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF).
- Coupling Reaction : Tryptamine (1.0 equiv) is added, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12–16 hours.
- Purification : The product is isolated via extraction and column chromatography (ethyl acetate/hexane, 3:7).
Yield : 72–81%.
Advantages : Avoids acyl chlorides; suitable for acid-sensitive substrates.
Challenges : Higher cost due to coupling reagents.
Enzymatic Acylation
A biocatalytic approach utilizes lipases to catalyze the transacylation between tryptamine and ethyl methoxyacetate.
Procedure :
- Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) is suspended in tert-amyl alcohol.
- Reaction Conditions : Tryptamine and ethyl methoxyacetate (2.0 equiv) are added, and the mixture is stirred at 45°C for 48 hours.
- Isolation : The enzyme is filtered, and the product is purified via recrystallization from ethanol/water.
Yield : 50–58%.
Advantages : Eco-friendly and enantioselective.
Challenges : Longer reaction times and moderate yields.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst (5 mol% increases yield by 12%).
- Sodium bisulfite (NaHSO₃) : Mitigates oxidation of the indole ring during prolonged reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Acylation | 68–76 | 95–98 | Low | High |
| Carbodiimide Coupling | 72–81 | 97–99 | Moderate | Moderate |
| Enzymatic Acylation | 50–58 | 90–93 | High | Low |
Key Observations :
- Carbodiimide coupling offers the best balance of yield and purity.
- Enzymatic methods, while sustainable, are less practical for industrial-scale synthesis.
Industrial Applications and Challenges
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-rich π-system characteristics. Key reactions include:
Halogenation
-
Reagents : N-Bromosuccinimide (NBS) or iodine monochloride (ICl)
-
Conditions : DMF, 0–25°C, 2–6 hours
| Position | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5 | NBS | DMF | 25 | 78 |
| 6 | ICl | CH₂Cl₂ | 0 | 65 |
Spectral confirmation:
-
5-Bromo derivative : NMR (400 MHz, DMSO-): δ 7.85 (s, 1H, indole-H), 7.42 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H)
Methoxy Group Hydrolysis
The methoxy group undergoes acid-catalyzed hydrolysis to yield hydroxyl derivatives:
-
Reagents : 48% HBr in acetic acid
-
Conditions : Reflux, 4–8 hours
Mechanism :
Applications : Enhances water solubility for pharmacological studies .
Amide Bond Functionalization
The acetamide group participates in:
Acylation
-
Reagents : Acetyl chloride/pyridine
-
Conditions : RT, 12 hours
-
Product : N-Acetylated derivative (yield: 90%)
Reductive Amination
-
Reagents : NaBH₃CN, formaldehyde
-
Conditions : MeOH, 0°C → RT
Oxidative Degradation
Exposure to strong oxidants (e.g., KMnO₄) cleaves the indole ring:
-
Conditions : 5% KMnO₄, H₂O, 80°C, 3 hours
-
Products : Anthranilic acid derivatives (identified via LC-MS)
Photochemical Reactions
UV irradiation (254 nm) induces dimerization:
Metabolic Transformations
In vitro hepatic microsome studies reveal:
-
Primary Pathway : O-Demethylation at the methoxy group (CYP3A4-mediated)
-
Secondary Pathway : Hydroxylation at the ethyl chain (CYP2D6-mediated)
| Enzyme | Metabolite | Half-life (min) |
|---|---|---|
| CYP3A4 | 2-Hydroxyacetamide derivative | 12.4 |
| CYP2D6 | 3-Hydroxyethylindole | 28.7 |
Stability Under Physiological Conditions
Scientific Research Applications
Antitumor Activity
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide has shown promising antitumor effects in several studies:
- Colon Cancer : Research indicates that this compound exhibits anti-proliferative effects against colon cancer cells. A study demonstrated that it can induce apoptosis in colon cancer cell lines by activating specific signaling pathways, including the signal transducer and activator of transcription 1 pathway. This effect was further validated in xenograft models where treatment significantly inhibited tumor growth .
- Broad Spectrum of Tumors : In vitro studies have suggested that this compound can inhibit the growth of various tumor types beyond colon cancer. It was found to upregulate the expression of inhibitors of growth family member 4, which contributes to its anti-cancer properties .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Variations in the synthesis process have led to the development of derivatives with enhanced biological activities:
| Compound | Activity | Reference |
|---|---|---|
| N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamide | Antitumor effects | |
| N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivatives | Potent against HepG2 cells |
These derivatives are being explored for their potential therapeutic applications in treating different cancers.
Clinical Implications
The potential clinical applications of this compound are vast:
- Chemotherapy Adjuvant : Given its ability to enhance apoptosis in tumor cells and modulate immune responses, this compound could serve as an effective adjuvant therapy in combination with existing chemotherapeutic agents.
- Targeted Therapy Development : The specificity of its action on cancer cells presents an opportunity for developing targeted therapies that minimize damage to healthy tissues while maximizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects by binding to serotonin receptors, thereby influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide and its analogs:
*Calculated molecular weight. †Estimated based on structural analogs. ‡Predicted using substituent contributions.
Pharmacological Implications
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) offer metabolic stability compared to hydroxy analogs (e.g., N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide), which may undergo glucuronidation .
- Lipophilicity and Bioavailability : Compounds with higher logP (e.g., dual indole derivatives) likely exhibit improved membrane permeability but may face solubility challenges .
- NSAID Hybrids : Naproxen-indole hybrids (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) leverage anti-inflammatory properties of NSAIDs with indole’s neuroactivity .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and research findings related to this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of indole derivatives with acetamide functionalities. The structural characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL against MRSA .
Anticancer Properties
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro assays demonstrated that several derivatives exhibited significant cytotoxicity against A549 lung cancer cells and other tumor cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cellular signaling pathways. These studies suggest that the compound can effectively bind to specific proteins associated with cancer progression and bacterial resistance mechanisms, thus supporting its potential as a lead compound in drug development .
Case Studies and Experimental Data
A series of experiments were performed to evaluate the biological activity of this compound:
-
Antibacterial Assays : The compound was tested against a panel of pathogens, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus (MRSA) 0.98 Mycobacterium tuberculosis 1.5 Escherichia coli 4.0 -
Cytotoxicity Tests : In vitro cytotoxicity assays revealed significant growth inhibition in various cancer cell lines.
Cell Line IC50 (μM) A549 10 MCF7 15 HeLa 12 - Molecular Docking Results : Binding affinities were calculated for key targets, indicating strong interactions with proteins involved in apoptosis and bacterial resistance.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, and how do reaction conditions influence yield? A: The compound is typically synthesized via acylation of tryptamine derivatives. A common method involves reacting 2-methoxyacetic acid chloride with N-[2-(1H-indol-3-yl)ethyl]amine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or indole ring oxidation. Yields range from 45% to 62% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Advanced Synthesis Optimization
Q: How can researchers optimize regioselectivity and purity in the synthesis of this compound derivatives? A: Regioselectivity challenges arise from the reactivity of the indole C3 position. To optimize:
- Use protecting groups (e.g., Boc for amines) to direct acylation .
- Employ catalysts like DMAP to enhance reaction efficiency .
- Monitor intermediates via TLC or HPLC to isolate desired products early .
Post-synthesis, purity is validated using NMR (e.g., absence of residual solvent peaks) and high-resolution mass spectrometry (HRMS) .
Basic Analytical Characterization
Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : To verify methoxy (–OCH3), acetamide (–CONH–), and indole protons. For example, the methoxy group appears as a singlet near δ 3.3–3.5 ppm, while the indole NH proton is typically broad at δ ~8.2 ppm .
- FT-IR : Confirmation of carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Analytical Challenges
Q: How can researchers resolve contradictions in spectral data for this compound analogs? A: Discrepancies often stem from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to study dynamic equilibria (e.g., rotamers of the acetamide group) .
- Computational modeling (DFT) to predict vibrational frequencies and compare with experimental FT-IR/Raman data .
- X-ray crystallography for unambiguous confirmation of solid-state conformation, though this requires high-purity crystals .
Biological Activity Mechanisms
Q: What molecular targets or pathways are associated with the bioactivity of this compound derivatives? A: Indole derivatives often target enzymes like cytochrome P450 (CYP51) or receptors (e.g., serotonin receptors). For example, analogs inhibit protozoan CYP51, disrupting sterol biosynthesis in Trypanosoma spp. . The methoxy group enhances membrane permeability, while the acetamide moiety may interact with catalytic residues via hydrogen bonding .
Structure-Activity Relationships (SAR)
Q: How do substituent modifications (e.g., methoxy position, halogenation) affect the compound’s pharmacological profile? A: SAR studies reveal:
- Methoxy position : 5-Methoxy substitution (vs. 6-methoxy) improves binding to CYP51 due to steric compatibility .
- Halogenation : Adding electron-withdrawing groups (e.g., Cl at the phenyl ring) increases metabolic stability but may reduce solubility .
- Acetamide chain length : Longer chains (e.g., –CH2CH2– vs. –CH2–) enhance interactions with hydrophobic enzyme pockets .
Safety and Handling Considerations
Q: What are the key safety protocols for handling this compound in laboratory settings? A: Based on safety data for related indole acetamides:
- Use PPE (gloves, goggles) to avoid skin/eye contact, as indole derivatives can irritate mucous membranes .
- Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the indole ring .
- Dispose of waste via approved incineration to avoid environmental release .
Pharmacokinetic Assessments
Q: What methodologies are recommended for studying the metabolic stability of this compound? A: Key approaches include:
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH to measure half-life (t1/2) and intrinsic clearance .
- LC-MS/MS : Quantify parent compound and metabolites (e.g., O-demethylation products) .
- Plasma protein binding assays : Equilibrium dialysis to assess free fraction, critical for dose optimization .
Addressing Data Contradictions
Q: How should researchers reconcile conflicting bioactivity data across studies for this compound? A: Contradictions may arise from assay variability or impurities. Mitigation steps:
- Standardize assays (e.g., consistent cell lines, IC50 determination protocols) .
- Reproduce synthesis/purification methods to exclude batch-specific impurities .
- Validate findings with orthogonal techniques (e.g., siRNA knockdown to confirm target engagement) .
Comparative Studies with Structural Analogs
Q: How does this compound compare to N-acetyltryptamine in terms of chemical and biological properties? A: The methoxy group in the former reduces polarity, enhancing logP (lipophilicity) by ~0.5 units compared to N-acetyltryptamine . This improves blood-brain barrier penetration but may reduce aqueous solubility. Biologically, the methoxy group confers selectivity toward certain CYP isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
